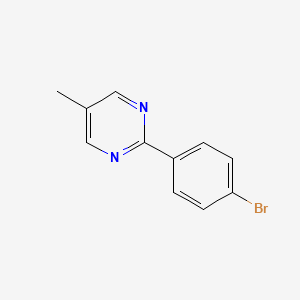

2-(4-Bromophenyl)-5-methylpyrimidine

Description

Overview of Pyrimidine (B1678525) Scaffold Chemistry and Significance

Pyrimidine is an aromatic heterocyclic molecule that holds a prominent place in medicinal chemistry. bohrium.com Its core structure is a six-membered ring containing two nitrogen atoms. This scaffold is biologically significant as it forms the basis for the nucleobases cytosine, thymine, and uracil (B121893), which are fundamental components of DNA and RNA. mdpi.com Beyond its role in nucleic acids, the pyrimidine moiety is considered a "privileged scaffold" in drug development because of its versatile biological activities and the numerous possibilities it offers for structural modification. bohrium.comresearchgate.net

The synthetic versatility of the pyrimidine ring has enabled the creation of a vast number of derivatives with a wide spectrum of pharmacological applications. researchgate.net Researchers have successfully synthesized pyrimidine-containing compounds that exhibit activities including anticancer, antibacterial, antifungal, anti-inflammatory, antiviral, and anticonvulsant properties. mdpi.comresearchgate.net The ability of the pyrimidine structure to interact with various biological targets has made it a central feature in many therapeutic agents. benthamscience.com For instance, pyrimidine derivatives have been developed as protein kinase inhibitors for cancer therapy and as dihydrofolate reductase (DHFR) inhibitors for antibacterial applications. researchgate.netbenthamscience.com The Biginelli reaction is a classic and efficient one-pot method for synthesizing certain pyrimidine-based compounds, highlighting the accessibility of this scaffold for medicinal chemists. mdpi.com

Relevance of Halogenated Phenyl Substituents in Heterocyclic Chemistry

The incorporation of halogen atoms, such as bromine, into phenyl groups attached to heterocyclic structures is a widely used strategy in modern drug design. nih.gov Halogens are introduced to modulate a compound's physicochemical properties, which can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile. researchgate.net The bromine atom in the 4-position (para-position) of the phenyl ring in 2-(4-Bromophenyl)-5-methylpyrimidine is a key feature.

One of the most significant roles of halogens in this context is their ability to form halogen bonds. A halogen bond is a non-covalent interaction between a covalently bonded halogen atom (the donor) and a Lewis base (the acceptor), such as an oxygen or nitrogen atom in a biological target like a protein. nih.govacs.org This interaction is highly directional and can enhance the binding affinity and selectivity of a ligand for its target receptor, similar to the more familiar hydrogen bond. nih.govresearchgate.net The use of heavier halogens like chlorine, bromine, and iodine is particularly effective for forming these bonds. namiki-s.co.jp

Structural and Synthetic Context of this compound Analogues

The structural framework of this compound lends itself to the synthesis of a wide array of analogues for structure-activity relationship (SAR) studies. The synthesis of 2-phenylpyrimidine (B3000279) derivatives often involves condensation reactions. For example, a common route involves the reaction of an appropriately substituted α,β-unsaturated ketone with an amino-pyrimidine precursor in a suitable solvent like glacial acetic acid. mdpi.com Another general approach is the displacement of chloro groups from a dichloropyrimidine starting material with various anilines. nih.gov

Research into analogues has explored modifications at various positions of the core structure. For instance, studies have been conducted on related compounds such as 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), which serves as an important intermediate for more complex pyrimidine derivatives. atlantis-press.com The synthesis of this intermediate can be achieved from methyl 2-(4-bromophenyl) acetate (B1210297) in a multi-step process. atlantis-press.com

Analogues of 2-phenylpyrimidines have been investigated for various therapeutic purposes. For example, a series of 2-phenylpyrimidine derivatives were designed and synthesized as novel antifungal agents that target the CYP51 enzyme. nih.gov In another study, 2-phenylpyrimidine coumarin (B35378) derivatives were developed as potential anticancer agents with telomerase-inhibiting activity. nih.gov The exploration of structural analogues, including those with different halogen substitutions or modifications to the pyrimidine ring, is a crucial step in optimizing the biological activity of a lead compound. frontiersin.orgmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-6-13-11(14-7-8)9-2-4-10(12)5-3-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUNLHHGZSFMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354289 | |

| Record name | 2-(4-bromophenyl)-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174720-38-8 | |

| Record name | 2-(4-bromophenyl)-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromophenyl 5 Methylpyrimidine and Its Key Precursors

Strategies for Direct Construction of the Pyrimidine (B1678525) Ring System

The formation of the 2,5-disubstituted pyrimidine ring is a cornerstone of this synthetic approach. This involves the cyclocondensation of two key fragments: one providing the N-C-N backbone of the ring, substituted with the 4-bromophenyl group, and the other providing the C-C-C backbone, substituted with the methyl group.

Cyclization Reactions Involving 4-Bromophenyl and 5-Methyl Substrates

The principal and most established method for constructing the 2-aryl-5-alkylpyrimidine scaffold is the condensation reaction between an amidine and a 1,3-dicarbonyl compound or a synthetic equivalent. To achieve the specific substitution pattern of 2-(4-Bromophenyl)-5-methylpyrimidine, this reaction would involve the cyclization of 4-bromobenzamidine with a 2-methyl-1,3-dielectrophile.

A common substrate for this purpose is 2-methylmalondialdehyde or its more stable synthetic equivalents, such as 1,1,3,3-tetraethoxy-2-methylpropane. The reaction proceeds via the formation of Schiff base intermediates between the amidine nitrogens and the carbonyl groups, followed by intramolecular cyclization and subsequent dehydration (or alcohol elimination) to yield the aromatic pyrimidine ring.

The general reaction is as follows:

Amidine component : 4-Bromobenzamidine (hydrochloride or free base)

C3 component : 2-Methyl-1,3-propanedial, 3-alkoxy-2-methylpropenal, or similar β-dicarbonyl equivalents.

This condensation is typically catalyzed by a base, such as sodium ethoxide or sodium hydroxide, to deprotonate the amidine hydrochloride and facilitate the cyclization. The choice of solvent is often an alcohol, like ethanol, which corresponds to the alkoxy leaving groups of the C3 component if an acetal (B89532) is used.

Microwave-Assisted Synthetic Protocols

To enhance the efficiency of pyrimidine ring formation, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. nih.govresearchgate.net The application of microwave irradiation can dramatically reduce reaction times, often from several hours to mere minutes, and frequently leads to higher product yields compared to conventional heating methods. rsc.orgorganic-chemistry.org

In the context of synthesizing this compound, the cyclocondensation of 4-bromobenzamidine and a 2-methyl-1,3-dicarbonyl equivalent can be performed in a sealed vessel under microwave irradiation. acs.org This technique promotes rapid and efficient heating, overcoming kinetic barriers and minimizing the formation of side products. The use of polar solvents, which couple effectively with microwave energy, is typical for these protocols.

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis This table presents representative data for analogous pyrimidine syntheses to illustrate the typical advantages of microwave irradiation.

| Method | Typical Reaction Time | Typical Yield | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | 6 - 24 hours | 50 - 75% | mdpi.com |

| Microwave Irradiation | 5 - 30 minutes | 70 - 95% | nih.govrsc.org |

Approaches for Introducing the 4-Bromophenyl Moiety

An alternative synthetic logic involves starting with a pre-formed 5-methylpyrimidine (B16526) ring and subsequently introducing the 4-bromophenyl group at the C2 position. This is typically achieved through modern cross-coupling reactions or classical nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.org This method is ideally suited for attaching the 4-bromophenyl group to the pyrimidine core. The reaction involves the coupling of a halogenated pyrimidine with an organoboron reagent.

For the synthesis of this compound, the key precursors are:

Halogenated Pyrimidine : 2-Chloro-5-methylpyrimidine or 2-Bromo-5-methylpyrimidine.

Organoboron Reagent : (4-Bromophenyl)boronic acid or its corresponding pinacol (B44631) ester.

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or formed from a stable Pd(0) source such as Pd(PPh₃)₄. mdpi.com A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle. mdpi.comnih.gov The choice of solvent and phosphine (B1218219) ligand can significantly influence the reaction's efficiency. illinois.edubeilstein-journals.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling on Pyrimidine Scaffolds

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd₂(dba)₃ | mdpi.comnih.gov |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | mdpi.comnih.gov |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | mdpi.comnih.gov |

| Temperature | 80 - 110 °C | mdpi.com |

Nucleophilic Substitution Reactions on Halogenated Pyrimidines

The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a halogen atom is present at the C2, C4, or C6 positions. nih.govmasterorganicchemistry.comlibretexts.org This allows for the direct introduction of the 4-bromophenyl group by displacing a halide from 2-chloro- or 2-bromo-5-methylpyrimidine.

This approach requires the 4-bromophenyl moiety to act as a nucleophile, typically in the form of an organometallic reagent such as 4-bromophenyllithium or a 4-bromophenyl Grignard reagent (4-bromophenylmagnesium bromide). The reaction involves the addition of the nucleophile to the electron-poor pyrimidine ring to form a negatively charged intermediate (Meisenheimer complex), followed by the elimination of the halide ion to restore aromaticity. libretexts.org

This method is often less favored than cross-coupling reactions due to the highly reactive nature of organolithium and Grignard reagents, which can lead to lower functional group tolerance and potential side reactions. However, for simple substrates, it can be an effective and direct method for C-C bond formation.

Oxidative Cyclization Methodologies

Oxidative cyclization represents a less conventional but potentially powerful strategy for constructing heterocyclic systems. rsc.org In the context of this compound, this would likely involve an open-chain precursor that is cyclized and aromatized in a single oxidative step.

A hypothetical precursor could be an enamine or enamide derived from 4-bromobenzamidine. For instance, a reaction between 4-bromobenzamidine and a suitable three-carbon synthon bearing the methyl group could form an intermediate dihydropyrimidine. Subsequent oxidation using an appropriate reagent (e.g., K₂S₂O₈, MnO₂, or DDQ) would lead to the aromatic this compound product. nih.gov This approach, while elegant in concept, often requires careful optimization to control regioselectivity and achieve high yields. Such cascade or tandem reactions combine cyclization and oxidation steps, offering an efficient route to the final product from simple starting materials. nih.gov

Methods for Introducing the 5-Methyl Group

The introduction of a methyl group at the C-5 position of the pyrimidine ring is a critical step in the synthesis of this compound and its analogues. Various synthetic strategies have been developed to achieve this functionalization, often leveraging the inherent reactivity of the pyrimidine core.

One common approach involves the use of organometallic reagents. For instance, a pre-functionalized pyrimidine, such as a halogenated derivative, can undergo cross-coupling reactions with methyl-containing organometallic compounds. Palladium-catalyzed coupling reactions, such as the Suzuki or Stille coupling, are frequently employed for this purpose. These reactions offer a high degree of control and are tolerant of a wide range of functional groups.

Another strategy involves the direct C-H methylation of the pyrimidine ring. This approach is atom-economical and avoids the need for pre-functionalization. Radical methylation reactions, often initiated by radical initiators such as azobisisobutyronitrile (AIBN) or through photoredox catalysis, can introduce a methyl group at the C-5 position. The selectivity of these reactions can be influenced by the electronic properties of the substituents already present on the pyrimidine ring.

Enzymatic methods also provide a pathway for the methylation of the 5-position of the pyrimidine ring. umich.edu For instance, thymidylate synthase is an enzyme known to catalyze the methylation of uracil (B121893) to form thymine, which bears a methyl group at the C-5 position. umich.edu While direct enzymatic synthesis of this compound may not be established, the principles of enzymatic C-5 methylation in biological systems offer insights into potential biocatalytic approaches.

A specific and efficient laboratory method for the conversion of 2′-deoxyuridine to thymidine (B127349) involves the formation and subsequent reduction of a 5-hydroxymethyl intermediate. nih.gov This method has been utilized to generate thymidine and 5-methyl-2′-deoxycytidine with stable isotopes. nih.gov This two-step chemical process highlights a controlled way to introduce a methyl group at the 5-position of a pyrimidine ring.

The following table summarizes some of the methodologies for introducing a methyl group at the 5-position of a pyrimidine ring:

| Method | Reagents/Conditions | Key Features | Reference |

| Cross-Coupling Reactions | Palladium catalyst, methyl-organometallic reagent (e.g., CH₃-B(OR)₂, CH₃-Sn(Alkyl)₃) | High efficiency and functional group tolerance. | General Knowledge |

| Radical Methylation | Radical initiator (e.g., AIBN), methyl source (e.g., DMSO, methylating agents) | Direct C-H functionalization, avoids pre-functionalization. | General Knowledge |

| Enzymatic Methylation | Thymidylate synthase | High specificity, mimics biological processes. | umich.edu |

| Hydroxymethylation and Reduction | Formaldehyde followed by reduction (e.g., H₂/Pd) | Controlled two-step chemical synthesis. | nih.gov |

Derivatization Strategies for this compound Analogues

The structural framework of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide array of analogues with potentially diverse biological activities. These strategies can be broadly categorized into functionalization at peripheral positions and reactions involving thio-substituted pyrimidines.

Functionalization at Peripheral Positions

The peripheral positions of the this compound scaffold, namely the phenyl ring and the pyrimidine ring, are amenable to various chemical modifications.

The 4-bromophenyl moiety is a versatile handle for a range of cross-coupling reactions. The bromine atom can be readily substituted using palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide variety of substituents, including alkyl, aryl, alkynyl, and amino groups, at the para-position of the phenyl ring. This enables the exploration of the structure-activity relationship (SAR) associated with this part of the molecule.

The pyrimidine ring itself presents opportunities for further functionalization. Nucleophilic aromatic substitution (SNAr) reactions can occur at positions activated by electron-withdrawing groups. nih.gov For instance, if other activating groups are present on the pyrimidine ring, nucleophiles can displace leaving groups at the C-4 or C-6 positions. Furthermore, deconstruction-reconstruction strategies have been developed for pyrimidine diversification, where the pyrimidine ring is opened and then reclosed with different reagents to yield a variety of other nitrogen heterocycles. nih.gov This approach allows for significant modification of the core heterocyclic structure.

Reactions Involving Thio-Substituted Pyrimidines

The introduction of a sulfur-containing functional group, typically a thiol or thione, onto the pyrimidine ring opens up a rich area of derivatization chemistry. 2-Thio-substituted pyrimidines, for example, are valuable intermediates for a variety of transformations.

S-alkylation is a common reaction for thio-substituted pyrimidines. The sulfur atom can be alkylated with a range of electrophiles, such as alkyl halides, to introduce diverse side chains. researchgate.netmdpi.com This S-alkylation can be a prelude to further cyclization reactions, leading to the formation of fused heterocyclic systems like thiazolo[3,2-a]pyrimidines. researchgate.netmdpi.com

The thio-group can also be replaced by other functionalities. For instance, oxidation of the thioether can lead to the formation of sulfoxides or sulfones, which are themselves valuable functional groups and can act as leaving groups in nucleophilic substitution reactions. nih.gov Desulfurization reactions can be employed to remove the sulfur atom and introduce a hydrogen or other groups in its place.

Furthermore, thio-substituted pyrimidines can participate in various cyclization and condensation reactions. For example, reaction with biselectrophilic reagents can lead to the formation of fused ring systems. mdpi.com The reactivity of the thio-group, combined with the inherent properties of the pyrimidine ring, provides a powerful platform for the synthesis of complex heterocyclic molecules derived from this compound.

The following table provides examples of derivatization strategies for pyrimidine analogues:

| Strategy | Reaction Type | Reagents/Conditions | Resulting Modification | Reference |

| Functionalization at Phenyl Ring | Suzuki Coupling | Pd catalyst, boronic acid/ester | Introduction of aryl or alkyl groups. | General Knowledge |

| Functionalization at Phenyl Ring | Buchwald-Hartwig Amination | Pd catalyst, amine | Introduction of amino groups. | General Knowledge |

| Functionalization at Pyrimidine Ring | Nucleophilic Aromatic Substitution | Nucleophile, activated pyrimidine | Substitution at C4/C6 positions. | nih.gov |

| Reactions of Thio-pyrimidines | S-Alkylation | Alkyl halide, base | Addition of alkyl chains to sulfur. | researchgate.netmdpi.com |

| Reactions of Thio-pyrimidines | Oxidative Cyclization | Oxidizing agent | Formation of fused sulfur-containing rings. | nih.gov |

Computational and Theoretical Studies on 2 4 Bromophenyl 5 Methylpyrimidine and Its Congeners

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods are utilized to study pyrimidine (B1678525) derivatives, each offering a different balance of computational cost and accuracy. The choice of method depends on the specific properties being investigated, from ground-state geometries to electronically excited states.

Density Functional Theory (DFT) has become one of the most popular and effective methods for quantum chemical calculations on medium to large-sized molecules, including pyrimidine derivatives. irjweb.comirjweb.com This approach is based on calculating the electron density of a system rather than its complex many-electron wavefunction, making it computationally more efficient than many other methods. irjweb.com

For pyrimidine-containing compounds, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently employed. irjweb.comresearchgate.net This functional combines the accuracy of ab initio methods with the efficiency of DFT by incorporating a portion of the exact Hartree-Fock exchange. inpressco.com The choice of basis set is also crucial for obtaining accurate results. Pople-style basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly used to describe the distribution of electrons in the molecule. irjweb.comjchemrev.comresearchgate.net These basis sets include polarization (d,p) and diffuse (++) functions, which are essential for accurately modeling systems with heteroatoms and potential for hydrogen bonding, characteristic of pyrimidine congeners. scirp.org DFT is routinely used to optimize molecular geometries, calculate vibrational frequencies, and determine various electronic properties. jchemrev.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. researchgate.net The Hartree-Fock (HF) method is the most fundamental ab initio approach, which approximates the many-electron wavefunction as a single Slater determinant. While HF calculations can provide useful qualitative insights, they neglect electron correlation, which can be a significant limitation for quantitative predictions. jchemrev.com

For pyrimidine derivatives, HF methods have been used in conjunction with DFT to provide a comparative analysis of molecular structures and electronic properties. researchgate.netjchemrev.com Studies on related pyrano[2,3-d]pyrimidine derivatives have employed HF with the 6-31G** basis set to investigate geometric optimization and thermodynamic parameters. researchgate.net While computationally more demanding than DFT, higher-level ab initio methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory offer greater accuracy by systematically including electron correlation. acs.org These methods are often used as benchmarks for calibrating more approximate methods like DFT.

To investigate the behavior of molecules upon interaction with light, such as in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. researchgate.net TD-DFT is an extension of ground-state DFT that allows for the calculation of electronic excitation energies and transition probabilities. nih.gov This makes it an invaluable tool for interpreting and predicting the electronic absorption spectra of complex molecules like 2-(4-Bromophenyl)-5-methylpyrimidine and its congeners. nih.gov

Researchers have successfully used TD-DFT, often paired with the B3LYP functional, to study the electronic transitions in various pyrimidine-based systems. nih.govresearchgate.net The method can predict the wavelengths of maximum absorption (λmax) associated with π → π* and n → π* transitions, which are characteristic of heterocyclic aromatic compounds. nih.gov The accuracy of TD-DFT calculations can be influenced by the choice of functional and basis set, and results are often compared against experimental spectra for validation. nih.gov

For certain complex electronic structure problems, such as describing bond-breaking, diradicals, or specific types of excited states, both single-reference ab initio methods and standard DFT/TD-DFT can fail. In these situations, multireference-based methods are necessary. These methods are designed for systems where the electronic structure cannot be adequately described by a single electron configuration (Slater determinant).

Methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) or Multi-Reference Configuration Interaction (MRCI) are employed. These approaches first define an "active space" of orbitals and electrons that are most important for the chemical process being studied and then account for both static (strong) and dynamic (weak) electron correlation. While computationally very intensive, these methods provide a highly accurate description of the potential energy surfaces and electronic states for challenging molecular systems.

Electronic Structure and Reactivity Descriptors

Computational methods provide quantitative measures known as reactivity descriptors, which help in understanding and predicting the chemical behavior of molecules. These descriptors are derived from the electronic structure.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. aimspress.com

The energy of the HOMO is related to the molecule's ionization potential, indicating its ability to donate electrons. A higher HOMO energy suggests a better electron donor. emerginginvestigators.org Conversely, the energy of the LUMO is related to the electron affinity, with a lower LUMO energy indicating a better electron acceptor. aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. aimspress.comemerginginvestigators.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. emerginginvestigators.org A small gap suggests the molecule is more polarizable and more reactive. aimspress.com

For this compound and its congeners, the HOMO is typically a π-orbital distributed across the pyrimidine and phenyl rings, while the LUMO is a π*-antibonding orbital. DFT calculations, commonly at the B3LYP/6-311G(d,p) level, are used to determine these orbital energies. irjweb.comresearchgate.net Analysis of the orbital distribution reveals the most likely sites for nucleophilic and electrophilic attack.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.35 |

| LUMO Energy | -1.02 |

| HOMO-LUMO Gap (ΔE) | 5.33 |

Note: The values in the table are representative for a phenylpyrimidine derivative calculated using DFT (B3LYP) and are based on typical findings in the literature for similar compounds. irjweb.comirjweb.comresearchgate.net The exact values for this compound would require a specific calculation.

The relatively large energy gap for such pyrimidine derivatives suggests that the molecule possesses considerable chemical stability. emerginginvestigators.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of a molecule by localizing the complex molecular wave function into Lewis-like bonding patterns, such as bonds, lone pairs, and antibonds. wisc.edu This method provides a quantitative description of intramolecular and intermolecular bonding and interactions.

For this compound, NBO analysis reveals significant hyperconjugative interactions and charge delocalization, which are crucial for the molecule's stability. acadpubl.eu The analysis typically involves examining the second-order perturbation interaction energy, E(2), which quantifies the delocalization between filled (donor) and empty (acceptor) orbitals. nih.gov

Key interactions within the this compound structure would include:

n → π interactions:* Delocalization of lone pair electrons (n) from the nitrogen atoms of the pyrimidine ring to the antibonding π* orbitals of the aromatic rings. These interactions contribute significantly to the electronic properties and reactivity of the molecule.

The NBO analysis also provides insights into the hybridization of atomic orbitals. For instance, the nitrogen atoms in the pyrimidine ring are typically sp² hybridized, forming σ bonds with adjacent carbon atoms and possessing a lone pair in an sp² hybrid orbital. researchgate.net The carbon atoms in both the phenyl and pyrimidine rings are also sp² hybridized, participating in the π-conjugated system.

A representative data table from an NBO analysis of a similar aromatic compound is shown below, illustrating the donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | 20.5 |

| π(C5-C6) | π(N1-C1) | 18.2 |

| n(N1) | π(C1-C2) | 5.8 |

| n(N2) | π(C3-C4) | 6.1 |

Note: This is a representative table based on typical values for similar compounds and does not represent actual calculated values for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com

In the case of this compound, the MEP surface would reveal the following key features:

Negative Potential Regions: The most negative potential is expected to be localized around the nitrogen atoms of the pyrimidine ring due to their high electronegativity and the presence of lone pairs of electrons. These regions are the most likely sites for protonation and interactions with electrophiles.

Positive Potential Regions: Regions of positive potential are anticipated around the hydrogen atoms of the phenyl and methyl groups. The bromine atom, despite being electronegative, can also exhibit a region of positive potential on its outer surface (a "sigma-hole"), which can lead to halogen bonding interactions.

Neutral Regions: The carbon atoms of the aromatic rings generally form regions of relatively neutral potential.

The MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which play a crucial role in the crystal packing and biological activity of molecules. nih.gov The MEP map provides a visual guide to the regions of a molecule that are most likely to be involved in non-covalent interactions. researchgate.net

Global Reactivity Indices Determination

Global reactivity indices, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and reactivity. nih.govfrontiersin.org These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

For this compound, the key global reactivity indices include:

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Chemical Hardness (η): Defined as half of the HOMO-LUMO gap, chemical hardness measures the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Potential (μ): This index measures the escaping tendency of electrons from a molecule.

Electronegativity (χ): This is the negative of the chemical potential and represents the power of a molecule to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Global Softness (S): The reciprocal of chemical hardness, softness indicates the ease with which a molecule's electron cloud can be polarized.

These indices are invaluable for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions. nih.gov

A representative table of calculated global reactivity indices for a related pyrimidine derivative is presented below.

| Parameter | Value (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Chemical Hardness (η) | 2.81 |

| Chemical Potential (μ) | -4.04 |

| Electronegativity (χ) | 4.04 |

| Electrophilicity Index (ω) | 2.90 |

| Global Softness (S) | 0.356 |

Note: This is a representative table based on typical values for similar compounds and does not represent actual calculated values for this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations, typically carried out using DFT methods, provide valuable information about the molecule's vibrational modes and can be used to assign the experimentally observed spectral bands. esisresearch.orgesisresearch.org

For this compound, the calculated vibrational spectrum would exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups, including:

C-H stretching vibrations of the phenyl and methyl groups, typically appearing in the 3000-3100 cm⁻¹ region.

C=C and C=N stretching vibrations of the aromatic rings, which are expected in the 1400-1600 cm⁻¹ range.

C-Br stretching vibration , which is typically found at lower frequencies, often below 1000 cm⁻¹.

Ring breathing modes of the phenyl and pyrimidine rings.

By comparing the calculated frequencies with experimental IR and Raman spectra, a detailed assignment of the vibrational modes can be achieved. olemiss.edu This correlation between theoretical and experimental data is crucial for confirming the molecular structure and for understanding the effects of substituents on the vibrational properties of the molecule.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. elifesciences.org For this compound, the primary conformational flexibility arises from the rotation of the bromophenyl group relative to the pyrimidine ring.

A potential energy surface (PES) map can be generated by calculating the energy of the molecule as a function of the dihedral angle between the two rings. princeton.edu This map reveals the most stable conformation (the global minimum on the PES) as well as any other low-energy conformers (local minima). The transition states for rotation between these conformers can also be identified as saddle points on the PES.

The planarity or non-planarity of the molecule in its most stable conformation is a key finding of this analysis. Steric hindrance between the ortho-hydrogens of the phenyl ring and the pyrimidine ring may lead to a non-planar (twisted) conformation being more stable than a fully planar one. The energy barriers to rotation determine the conformational dynamics of the molecule at different temperatures.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties. rsc.orgnih.gov These materials have applications in optoelectronics and photonics. researchgate.net The NLO properties of this compound can be investigated computationally by calculating its polarizability (α) and first and second hyperpolarizabilities (β and γ). nih.govresearchgate.net

The presence of the electron-withdrawing pyrimidine ring and the electron-donating/withdrawing bromophenyl group can create a push-pull electronic system, which is a common feature in molecules with significant NLO responses. The magnitude of the hyperpolarizability is sensitive to the molecular structure, particularly the degree of π-conjugation and intramolecular charge transfer.

Theoretical calculations can predict whether this compound and its congeners are promising candidates for NLO applications by comparing their calculated hyperpolarizability values to those of known NLO materials.

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to explore various reaction pathways, such as its synthesis or its participation in further chemical transformations.

For instance, the mechanism of the Suzuki coupling reaction, a common method for synthesizing such biaryl compounds, can be studied by calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of the reaction's energy profile and the identification of the rate-determining step.

Furthermore, computational studies can shed light on the reactivity of this compound in various reactions, such as nucleophilic substitution on the pyrimidine ring or reactions involving the bromine substituent. researchgate.net By mapping out the potential energy surfaces for these reactions, the most favorable pathways can be identified, providing valuable insights for synthetic chemists.

Mechanistic Studies of Pyrimidine Synthesis Reactions

The synthesis of substituted pyrimidines can proceed through various routes, with the Biginelli and related multi-component reactions being prominent examples. Computational studies are instrumental in elucidating the intricate mechanisms of these reactions. DFT calculations can map the potential energy surface of the reaction, identifying transition states and intermediates, thereby clarifying the reaction pathway. researchgate.net

For the synthesis of a 2-aryl-5-methylpyrimidine, a plausible pathway involves the condensation of an amidine with a suitable three-carbon precursor. Theoretical models can be used to evaluate the energetics of different proposed mechanisms, such as the order of bond formation and the role of catalysts. For instance, studies on pyrazolo[3,4-d]pyrimidine synthesis have used DFT to determine geometrical parameters, total energies, and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which helps in understanding the charge transfer within the molecule during its formation. researchgate.net

In a typical multi-component reaction for pyrimidine synthesis, the mechanism can be complex. Computational analysis helps to break it down into elementary steps:

Initial Condensation: Formation of an intermediate through the reaction of the initial components.

Cyclization: The key ring-forming step to create the pyrimidine core.

Dehydration/Aromatization: The final step to yield the stable aromatic pyrimidine ring.

| Reaction Step | Calculated Activation Energy (kcal/mol) | Transition State Structure |

| Imine Formation | 15.2 | Characterized by N-C bond formation |

| Cyclization | 25.8 | Six-membered ring in formation |

| Dehydration | 12.5 | Water molecule elimination |

This table presents illustrative data based on typical computational studies of heterocyclic synthesis to demonstrate the type of information generated.

These theoretical investigations are not merely academic; they provide a basis for optimizing reaction conditions, such as temperature, catalysts, and solvents, to improve the yield and selectivity of the synthesis of compounds like this compound.

Computational Approaches to Nucleophilic Substitution Mechanisms

The this compound structure contains a bromophenyl group, making it a substrate for nucleophilic aromatic substitution (SNAr) reactions, although the pyrimidine ring itself can also be subject to substitution depending on the conditions. Computational chemistry offers a window into the mechanisms of these substitutions, which are often debated as being either stepwise (via a Meisenheimer complex) or concerted. nih.gov

Theoretical studies using DFT can model the reaction pathway of a nucleophile attacking the aromatic ring. By calculating the energies of the reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed. nih.govrsc.org This allows researchers to distinguish between a stepwise mechanism, which involves a stable intermediate, and a concerted mechanism, where bond formation and bond-breaking occur simultaneously. nih.gov

For a congener like 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) undergoing a Suzuki cross-coupling reaction (a type of substitution), DFT calculations have been used to analyze the electronic and structural properties of the products. The analysis of frontier orbitals (HOMO-LUMO) and other reactivity descriptors helps to understand how the electronic nature of the substituents affects the reaction's success. mdpi.com For example, electron-rich boronic acids were found to give better yields, a finding that can be rationalized by computational analysis of the electronic charge distribution on the reactants. mdpi.com

Key parameters calculated in these studies include:

Activation Energy (ΔG‡): The energy barrier for the reaction, which determines the reaction rate.

Kinetic Isotope Effects (KIEs): These can be calculated and compared with experimental data to provide strong evidence for a particular mechanism. nih.gov

The following table shows representative computational data for a hypothetical SNAr reaction on a bromophenyl-heterocycle, comparing a stepwise and a concerted pathway.

| Parameter | Stepwise Mechanism (via Meisenheimer Complex) | Concerted Mechanism |

| Activation Energy (kcal/mol) | 22.5 | 28.0 |

| Intermediate Stability (kcal/mol) | -5.7 (stable) | N/A |

| Predicted ¹³C KIE at C-Br | 1.005 | 1.045 |

This table contains hypothetical data to illustrate the differences that computational analysis can reveal between competing reaction mechanisms. nih.gov

Such computational investigations provide a detailed, molecular-level understanding of the substitution process, guiding the rational design of new synthetic methodologies for modifying this compound and its analogs. rsc.orgnih.gov

Radical Mechanism Investigations

While ionic mechanisms often dominate the synthesis and substitution reactions of pyrimidines, radical mechanisms can also play a significant role, particularly in biological contexts or under specific photochemical or high-temperature conditions. Computational studies are essential for investigating the pathways of these highly reactive species. nih.govmdpi.com

For instance, research into DNA damage has involved computational modeling of pyrimidine-type radicals reacting with neighboring nucleobases. nih.govresearchgate.net Using DFT methods, the addition mechanisms of radicals to specific sites on a molecule can be explored. These studies calculate the reaction free energies and activation barriers for radical attack, identifying the most likely pathways and products. nih.govresearchgate.net

In the context of this compound, theoretical studies could investigate:

Homolytic Cleavage: The energy required to break bonds (e.g., the C-Br bond) to form radicals.

Radical Addition: The propensity of a radical species to add to the pyrimidine or phenyl rings. The calculations would identify the most favorable site of attack by analyzing the spin density distribution in the radical and the stability of the resulting intermediate.

Hydrogen Abstraction: The likelihood of a radical abstracting a hydrogen atom, for example, from the 5-methyl group.

A study on the reaction of nitrate (B79036) radicals (NO₃•) with pyrimidine cyclobutane (B1203170) dimers employed DFT calculations to explore potential hydrogen abstraction pathways versus oxidative electron transfer. The calculations of reaction energies for different abstraction sites helped to determine the most plausible mechanism, concluding that electron transfer was the productive pathway for ring cleavage. mdpi.com

Below is an example table of calculated parameters for a hypothetical radical addition to an aromatic system, demonstrating the insights gained from such studies.

| Radical Species | Target Site | Activation Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |

| •OH | Phenyl C4 (para to pyrimidine) | 8.1 | -15.3 |

| •OH | Pyrimidine C4 | 10.5 | -12.1 |

| •CH₃ | Phenyl C4 (para to pyrimidine) | 14.2 | -5.6 |

| •CH₃ | Pyrimidine C4 | 16.8 | -3.9 |

This table presents plausible data based on general computational studies of radical reactions to illustrate the type of comparative analysis performed. mdpi.com

These computational investigations are crucial for predicting the behavior of compounds like this compound in environments where radicals are present, such as in certain industrial processes or biological systems under oxidative stress. juniperpublishers.com

Molecular Dynamics Simulations (Classical and Ab Initio Formalisms)

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes, intermolecular interactions, and solvent effects. This is distinct from the static, time-independent picture often provided by quantum chemical calculations of reaction pathways. youtube.com

Classical MD simulations use force fields—a set of parameters that describe the potential energy of a system—to calculate the forces on atoms and evolve the system over time. For congeners of this compound, such as other phenyl-pyrimidine systems, classical MD has been used to study their behavior in condensed phases. For example, simulations of 2-(4-butyloxyphenyl)-5-octyloxypyrimidine have been performed to understand the molecular organization and dynamics in liquid-crystal phases. aps.orgnih.gov These studies analyze parameters like order parameters and radial distribution functions to characterize the structure of the smectic phases. aps.orgnih.gov The accuracy of these simulations depends heavily on the quality of the force field, which is often derived from quantum mechanical calculations. aps.org

Ab initio MD (AIMD) simulations combine molecular dynamics with electronic structure calculations (like DFT) at each time step. youtube.com This avoids the need for pre-parameterized force fields and allows for the modeling of chemical reactions and bond breaking/formation directly. While computationally much more expensive than classical MD, AIMD is powerful for studying reactive events or systems where electronic polarization is critical. nih.gov For a molecule like this compound, AIMD could be used to simulate its behavior in solution, providing insights into the dynamic nature of its solvation shell and how specific solvent molecules interact with the pyrimidine nitrogen atoms or the bromine atom. mdpi.com

The table below summarizes the applications and typical outputs of these two simulation formalisms for studying a molecule like this compound.

| Simulation Type | Primary Application | Typical Timescale | Key Outputs |

| Classical MD | Conformational analysis, liquid phase structuring, protein-ligand binding | Nanoseconds to microseconds | Trajectories, Radial Distribution Functions, Order Parameters, Binding Free Energies |

| Ab Initio MD | Reaction dynamics in solution, proton transfer, properties of excited states | Picoseconds | Trajectories with electronic information, reaction pathways, vibrational spectra in solution |

MD simulations, in both their classical and ab initio forms, are therefore invaluable for bridging the gap between the static picture of a single molecule and its dynamic behavior in a realistic chemical or biological environment. acs.orgmdpi.com

Coordination Chemistry of 2 4 Bromophenyl 5 Methylpyrimidine As a Ligand

Design and Synthesis of Metal Complexes with Pyrimidine (B1678525) Ligands

The design of metal complexes with pyrimidine-based ligands like 2-(4-Bromophenyl)-5-methylpyrimidine is predicated on the ligand's electronic and steric properties. The pyrimidine ring offers two nitrogen atoms as potential coordination sites. In this specific molecule, the nitrogen atoms are in a 1,3-relationship. Typically, such ligands act as monodentate donors through one of the ring nitrogens. The presence of a bulky 4-bromophenyl group at the 2-position and a methyl group at the 5-position would likely influence the steric accessibility of the adjacent nitrogen atom (N1), potentially favoring coordination through the more accessible N3 atom.

The synthesis of hypothetical metal complexes of This compound would likely follow established protocols for the preparation of other pyrimidine-metal complexes. A general approach involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Common solvents include methanol, ethanol, acetonitrile, or dimethylformamide (DMF). The reaction is typically carried out by stirring the mixture at room temperature or under reflux to facilitate the complexation. The resulting metal complex may precipitate from the solution upon formation or can be isolated by slow evaporation of the solvent.

For instance, the reaction of This compound with a metal halide (e.g., CoCl₂, CuBr₂, ZnI₂) in a 2:1 ligand-to-metal molar ratio could potentially yield a complex of the general formula [M(L)₂X₂], where L is the pyrimidine ligand and X is the halide. The stoichiometry of the resulting complex would depend on the metal ion's coordination preference and the reaction conditions.

Structural Characterization of Coordination Compounds

The definitive structural elucidation of any new coordination compound relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

The coordination environment and geometry around the central metal ion in a complex of This compound would be dictated by the coordination number of the metal and the nature of the other ligands present. For a five-coordinate complex, two common geometries are trigonal bipyramidal and square pyramidal. libretexts.org

A hypothetical trigonal bipyramidal complex could arise, for example, with a metal ion that readily forms five-coordinate species. In such a scenario, the two This compound ligands and another monodentate ligand could occupy the five coordination sites. The geometry would consist of a central metal atom surrounded by five ligands arranged at the corners of a trigonal bipyramid. This geometry has two distinct types of ligand positions: axial and equatorial. nih.gov The sterically bulky bromophenyl groups on the pyrimidine ligands would likely influence their positioning within the coordination sphere to minimize steric hindrance.

The nature of the metal-ligand bond in complexes of This compound is expected to be a coordinate covalent bond, formed by the donation of the lone pair of electrons from one of the pyrimidine nitrogen atoms to a vacant orbital of the metal ion. The strength and nature of this bond can be probed indirectly through various spectroscopic techniques.

Infrared (IR) Spectroscopy: Coordination of the pyrimidine ligand to a metal center would likely cause a shift in the vibrational frequencies of the C=N and C=C stretching modes of the pyrimidine ring. These shifts can provide evidence of metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the case of diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy would be invaluable. The chemical shifts of the protons and carbons on the pyrimidine ring, particularly those close to the coordinating nitrogen atom, would be expected to change upon complexation.

UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes would differ from that of the free ligand. New absorption bands corresponding to d-d transitions (for transition metals) or charge transfer bands (ligand-to-metal or metal-to-ligand) may appear, providing insights into the electronic structure and geometry of the complex.

Theoretical Studies of Metal-Ligand Interactions

In the absence of experimental data, theoretical methods such as Density Functional Theory (DFT) are powerful tools for predicting the structures and properties of hypothetical metal complexes. nih.govbohrium.com DFT calculations could be employed to:

Optimize the Geometry: Determine the most stable three-dimensional structure of a metal complex with This compound , including bond lengths and angles. This would allow for the prediction of the preferred coordination geometry (e.g., tetrahedral, square planar, trigonal bipyramidal, octahedral).

Analyze the Electronic Structure: Investigate the nature of the frontier molecular orbitals (HOMO and LUMO) to understand the metal-ligand bonding interactions. Natural Bond Orbital (NBO) analysis could provide further details on the donor-acceptor interactions between the ligand and the metal.

Predict Spectroscopic Properties: Calculated IR frequencies and NMR chemical shifts can be compared with experimental data for related known compounds to aid in the characterization of any future synthesized complexes.

A hypothetical DFT study on a [M(this compound)₂Cl₂] complex could provide the data presented in the illustrative table below.

| Parameter | Hypothetical Calculated Value |

| M-N Bond Length (Å) | 2.1 - 2.3 |

| M-Cl Bond Length (Å) | 2.2 - 2.4 |

| N-M-N Bond Angle (°) | ~90 (for octahedral) |

| HOMO-LUMO Gap (eV) | 2.5 - 3.5 |

Note: The values in this table are hypothetical and intended for illustrative purposes only, based on general expectations for similar transition metal complexes.

Applications of this compound Metal Complexes in Catalysis

While no catalytic applications for metal complexes of This compound have been reported, the broader class of pyrimidine- and pyridine-based metal complexes are known to be active catalysts in various organic transformations. For instance, palladium complexes of N-heterocyclic ligands are widely used in cross-coupling reactions.

Hypothetically, metal complexes of This compound could be investigated as catalysts in reactions such as:

Suzuki-Miyaura Cross-Coupling: The presence of the bromophenyl group on the ligand itself offers a site for further functionalization, but the metal complex could also potentially catalyze the coupling of other aryl halides with boronic acids.

Heck Reaction: Catalyzing the reaction of aryl halides with alkenes.

Oxidation/Reduction Reactions: The redox properties of the central metal ion could be tuned by the pyrimidine ligand, making the complexes candidates for catalytic oxidation or reduction processes.

Scaffold Design and Chemical Space Exploration for Pyrimidine Based Structures

Design Principles for Bromophenyl-Substituted Pyrimidine (B1678525) Scaffolds

The design of bromophenyl-substituted pyrimidine scaffolds is a strategic approach in medicinal chemistry, often aimed at developing potent and selective inhibitors of specific biological targets, such as protein kinases. The inclusion of the 4-bromophenyl group is a deliberate design choice intended to exploit specific molecular interactions within the target's binding site.

Key design principles include:

Hydrophobic Interactions: The phenyl ring of the 4-bromophenyl moiety typically occupies a hydrophobic region within the binding pocket of a target protein. nih.gov This interaction is crucial for the molecule's affinity and potency.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains. This can significantly enhance binding affinity and specificity.

Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom influences the electronic distribution of the entire molecule, which can affect its reactivity and binding characteristics.

Vector for Further Modification: The bromine atom serves as a convenient chemical handle for further structural modifications, for instance, through cross-coupling reactions like the Suzuki-Miyaura reaction, allowing for the exploration of a wider chemical space. mdpi.com

Structure-activity relationship (SAR) studies on related compounds, such as 4-(phenylamino)quinazolines and pyrido[4,3-d]pyrimidines, have provided valuable insights. For example, in a series of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as EGFR tyrosine kinase inhibitors, the bromophenyl group was found to be a key feature for potent inhibition. nih.gov SAR exploration around the phenyl ring in other pyrimidine series has shown that substitution at different positions can dramatically affect biological activity, with substitutions at the 2-position often being favored over the 3- or 4-positions for certain targets. acs.org

Hybridization Strategies with Other Heterocyclic Systems (e.g., Thiazole (B1198619), Thiophene, Imidazoles)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design. Hybridizing the pyrimidine scaffold with other heterocyclic systems like thiazole, thiophene, or imidazole (B134444) can lead to novel compounds with potentially enhanced or entirely new biological activities. ekb.eg This approach aims to create multi-target agents or to improve the potency, selectivity, and pharmacokinetic properties of the parent molecules. ekb.eg

Thiazole Hybrids: Thiazole rings are known to possess a wide range of pharmacological properties, including antimicrobial and anticancer activities. tsijournals.com The combination of thiazole and pyrimidine moieties has been explored to create compounds with enhanced bioactivity. For instance, thiazolo[3,2-a]pyrimidine derivatives are recognized as promising structural fragments for developing new drugs. mdpi.com

Thiophene Hybrids: Thiophene, a five-membered ring containing a sulfur atom, is another common partner in hybridization strategies. nih.gov Thieno[2,3-d]pyrimidine derivatives, for example, have been the subject of 3D-QSAR studies to identify key structural features for inhibitory activity against triple-negative breast cancer. mdpi.com

Imidazole Hybrids: Imidazole derivatives are also synthesized and evaluated for their biological activities. nih.gov The fusion or linking of imidazole and pyrimidine rings can generate novel chemical entities for various therapeutic applications.

The rationale behind these strategies is that the resulting hybrid molecule may interact with multiple targets or may have an improved binding affinity for a single target due to the combined structural features of the individual heterocyclic systems. ekb.eg

Graph Generative Models for Scaffold-Based Molecular Design

De novo drug design aims to generate novel molecules with desired pharmaceutical properties from scratch. nih.gov In recent years, deep learning and graph-based generative models have emerged as powerful computational tools to accelerate this process. nih.govchemrxiv.org Molecules can be naturally represented as graphs, where atoms are nodes and bonds are edges, making graph neural networks (GNNs) an ideal choice for molecular design. chalmers.searxiv.org

Graph-based generative models can be used for scaffold-based design, where the model generates new molecules that contain a specific core structure, such as the pyrimidine scaffold. This is particularly useful for exploring the chemical space around a known pharmacophore. nih.gov Platforms like GraphINVENT utilize GNNs to probabilistically generate new molecules one bond at a time, learning the underlying chemical rules from a training set of molecules without explicit programming. chemrxiv.orgresearchgate.net

The process typically involves:

Training: A GNN-based model is trained on a large dataset of known molecules (e.g., molecules with known biological activity or desirable physicochemical properties).

Generation: The trained model is then used to generate new molecular graphs, often starting from a predefined scaffold like 2-(4-Bromophenyl)-5-methylpyrimidine. The model proposes new atoms and bonds to "decorate" the scaffold.

Filtering and Optimization: The generated molecules are then evaluated in silico for properties like drug-likeness, synthetic accessibility, and predicted activity against a specific target before being selected for synthesis and experimental testing.

These models can explore vast regions of chemical space efficiently, proposing novel structures that human chemists might not have conceived. chemrxiv.org

Exploration of Substituent Effects on Molecular Architecture and Reactivity

Effects on Molecular Architecture:

Steric Effects: The size and shape of substituents can influence the conformation of the molecule. For example, bulky substituents can restrict bond rotation, affecting how the molecule fits into a protein's binding site. 3D-QSAR studies on thieno-pyrimidine derivatives have shown that bulky groups in certain regions can either increase or decrease biological activity depending on the topology of the target. mdpi.com

Electronic Effects: Electron-donating or electron-withdrawing groups alter the electron density distribution across the molecule. This can impact the strength of intermolecular interactions, such as hydrogen bonds and halogen bonds, which are crucial for molecular recognition. acs.org

Effects on Chemical Reactivity: The nature of substituents significantly influences the reactivity of the pyrimidine scaffold. For instance, in Suzuki cross-coupling reactions used to functionalize halogenated pyrimidines, the electronic nature of the coupling partners is critical.

Electron-rich boronic acids tend to give good yields when coupled with electron-deficient pyrimidines. mdpi.com

Conversely, electron-withdrawing groups on the boronic acid can slow down the transmetalation step of the catalytic cycle, leading to lower reaction yields. mdpi.com

The nitrogen atoms in the pyrimidine ring can sometimes coordinate with the palladium catalyst, which can also affect the reaction rate and yield. mdpi.comresearchgate.net

The table below summarizes the effect of different substituents on the inhibitory activity of a series of N-Benzyl-2-phenylpyrimidin-4-amine derivatives, illustrating the sensitivity of biological activity to subtle structural changes. acs.org

| Compound | R Group (at 2-position of phenyl ring) | IC50 (µM) |

| 22 | 3-CF3 | Inactive |

| 23 | 4-CF3 | Inactive |

| 24 | 2-NO2 (electron-withdrawing) | >10 |

| 25 | 2-OMe (electron-donating) | 0.94 |

This interactive table is based on data for a related pyrimidine series to illustrate substituent effects. acs.org

Pyrimidine Derivatives as Core Structures for Advanced Chemical Research

The pyrimidine nucleus is a cornerstone of modern medicinal chemistry and advanced chemical research. nih.govmdpi.com Its derivatives have demonstrated an exceptionally broad spectrum of pharmacological activities, making them essential scaffolds in drug discovery programs. nih.govgsconlinepress.commdpi.com

The significance of pyrimidine derivatives is underscored by their diverse applications:

Anticancer Agents: Many pyrimidine-based compounds function as kinase inhibitors, antimetabolites, or modulators of protein-protein interactions (PPIs). nih.govmdpi.com For example, pyrimidine derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. gsconlinepress.comnih.gov

Antiviral and Antimicrobial Agents: The pyrimidine scaffold is present in numerous antiviral and antibacterial drugs. nih.govtandfonline.com

Anti-inflammatory Agents: A variety of pyrimidine derivatives have been synthesized and shown to possess significant anti-inflammatory properties. nih.gov

Central Nervous System (CNS) Agents: The versatility of the pyrimidine core has been exploited to develop compounds targeting CNS disorders.

The value of the pyrimidine scaffold in research stems from several factors:

Synthetic Accessibility: Robust and versatile synthetic methods are available for the preparation and functionalization of the pyrimidine ring, allowing for the creation of large and diverse compound libraries. nih.gov

Privileged Structure: As a "privileged structure," the pyrimidine core is capable of binding to multiple biological targets with high affinity, making it a fruitful starting point for drug development. nih.govmdpi.com

Chemical Versatility: The pyrimidine ring can be readily substituted at multiple positions, enabling fine-tuning of its steric, electronic, and physicochemical properties to optimize biological activity and drug-like characteristics. nih.gov

The continuous exploration of the chemical space around the pyrimidine core promises to yield new therapeutic agents for a wide range of diseases. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for 2-(4-Bromophenyl)-5-methylpyrimidine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or condensation reactions (e.g., Claisen-Schmidt type). For example, bromophenyl-substituted pyrimidines can be synthesized via Michael addition followed by cyclization (). Key factors include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling.

- Temperature control : Reactions often proceed at 80–110°C under inert atmospheres.

- Solvent optimization : Use of polar aprotic solvents (e.g., DMF, THF) enhances reaction efficiency.

A representative yield table from analogous syntheses:

| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | THF | 65–75 | |

| Michael Addition | K₂CO₃ | DMF | 50–60 |

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

Structural validation requires multi-technique analysis :

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., bromophenyl at C2, methyl at C5).

- X-ray crystallography : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., bromophenyl group tilt ~12–15°) ().

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₁H₁₀BrN₂).

Q. What purification strategies are recommended for isolating high-purity this compound?

- Column chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 8:2 ratio).

- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity ().

Advanced Questions

Q. How does the bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

The 4-bromophenyl group acts as an electron-withdrawing moiety, directing electrophilic substitution and enhancing oxidative stability. In Suzuki reactions, the bromine atom serves as a leaving group , facilitating aryl-aryl bond formation. Computational studies suggest steric hindrance from the methyl group at C5 may slow reaction kinetics, requiring optimized ligand systems (e.g., bulky phosphine ligands) ().

Q. What is the role of this compound in medicinal chemistry, and how are structure-activity relationships (SAR) explored?

The compound is a scaffold for drug candidates targeting kinase inhibition or antimicrobial activity. SAR studies involve:

- Substituent variation : Replacing bromine with chlorine or methoxy groups to modulate lipophilicity.

- Biological assays : Testing against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., MCF-7) via MIC (Minimum Inhibitory Concentration) or IC₅₀ protocols ().

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) affect crystallization and material properties?

X-ray data reveal weak C–H⋯O and C–H⋯π interactions stabilize the crystal lattice. For example:

- π-π stacking : Between pyrimidine rings (distance ~3.5 Å).

- Hydrogen bonding : N–H⋯N interactions between amine groups ().

These interactions influence solubility and thermal stability, critical for formulation studies.

Q. What advanced analytical methods are used to study surface adsorption behavior in environmental or catalytic systems?

- Microspectroscopic imaging : To map adsorption on indoor surfaces (e.g., silica, cellulose) ().

- DFT calculations : Predict binding energies and orientation on catalytic substrates (e.g., TiO₂).

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.